molecular formula C14H15NOS B3881271 8-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline

8-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline

Cat. No. B3881271
M. Wt: 245.34 g/mol
InChI Key: ULOVXTCIGNRESU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline is a chemical compound that has shown promising results in scientific research. It is a heterocyclic compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 8-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in the development of various diseases. The compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
Studies have shown that 8-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. The compound has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 8-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline in lab experiments is its high purity and stability. The compound has also shown good solubility in various solvents, which makes it easy to work with. However, one limitation of using this compound in lab experiments is its high cost. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 8-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline. One direction is to further investigate its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study the compound's mechanism of action in more detail, which may lead to the development of more effective treatments. Additionally, more research is needed to fully understand the potential side effects of this compound.

Scientific Research Applications

8-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline has been extensively studied for its potential use in scientific research. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential use as a neuroprotective agent.

properties

IUPAC Name

8-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c1-8-6-11-9(2)15-13-5-4-10(16-3)7-12(13)14(11)17-8/h4-5,7-8H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOVXTCIGNRESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N=C3C=CC(=CC3=C2S1)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.